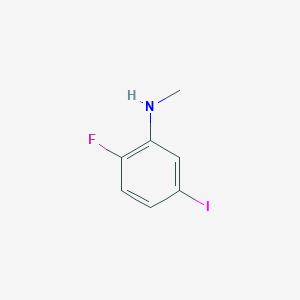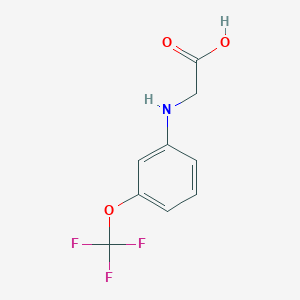
2-((3-(Trifluoromethoxy)phenyl)amino)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((3-(Trifluoromethoxy)phenyl)amino)acetic acid is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to an amino acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-((3-(Trifluoromethoxy)phenyl)amino)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with 3-(trifluoromethoxy)aniline.
Reaction with Glyoxylic Acid: The aniline derivative is reacted with glyoxylic acid under acidic conditions to form the desired product.
Purification: The product is then purified using recrystallization or chromatography techniques to obtain a high-purity compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the trifluoromethoxy group to a trifluoromethyl group.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like nitric acid, sulfuric acid, and halogens are employed under controlled conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of trifluoromethyl derivatives.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Applications De Recherche Scientifique
2-((3-(Trifluoromethoxy)phenyl)amino)acetic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its potential use in the development of advanced materials with unique properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-((3-(Trifluoromethoxy)phenyl)amino)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino acetic acid moiety can interact with active sites of enzymes, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
- 2-((3-(Trifluoromethyl)phenyl)amino)acetic acid
- 2-((3-(Methoxy)phenyl)amino)acetic acid
- 2-((3-(Chloromethoxy)phenyl)amino)acetic acid
Comparison:
- Trifluoromethoxy vs. Trifluoromethyl: The trifluoromethoxy group provides higher electron-withdrawing effects compared to the trifluoromethyl group, leading to different reactivity and stability profiles.
- Methoxy vs. Trifluoromethoxy: The methoxy group is less electronegative than the trifluoromethoxy group, resulting in different chemical and biological properties.
- Chloromethoxy vs. Trifluoromethoxy: The chloromethoxy group introduces different steric and electronic effects compared to the trifluoromethoxy group, affecting the compound’s reactivity and interactions.
Propriétés
Formule moléculaire |
C9H8F3NO3 |
|---|---|
Poids moléculaire |
235.16 g/mol |
Nom IUPAC |
2-[3-(trifluoromethoxy)anilino]acetic acid |
InChI |
InChI=1S/C9H8F3NO3/c10-9(11,12)16-7-3-1-2-6(4-7)13-5-8(14)15/h1-4,13H,5H2,(H,14,15) |
Clé InChI |
FBGJRPIOXMLDNG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)OC(F)(F)F)NCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


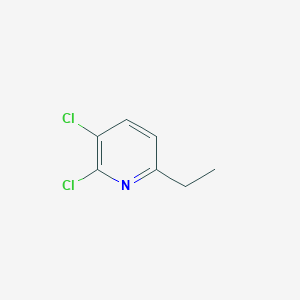

![(cis)-Tert-butyl 1-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13013452.png)
![Tert-butyl 2-amino-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate](/img/structure/B13013459.png)
![trans-3,4a,5,6,7,7a-hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole;hydrochloride](/img/structure/B13013466.png)
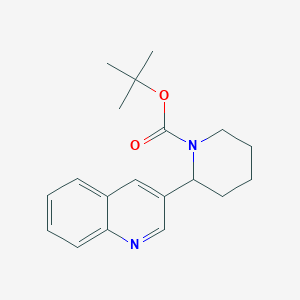

![4-Bromo-5-methylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13013499.png)
![2-Oxaspiro[3.5]nonane-7-carbonitrile](/img/structure/B13013506.png)
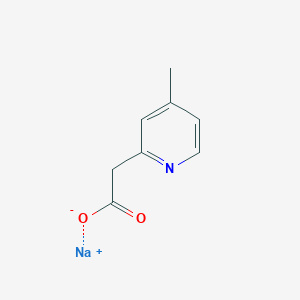
![(1R,6S)-2-Azabicyclo[4.1.0]heptane-1-carboxylicacid](/img/structure/B13013515.png)
![(1-Methyl-1H-benzo[d][1,2,3]triazol-7-yl)methanamine](/img/structure/B13013517.png)
![4-(chloromethyl)-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13013519.png)
